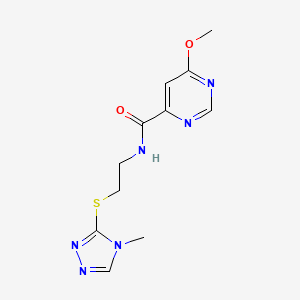

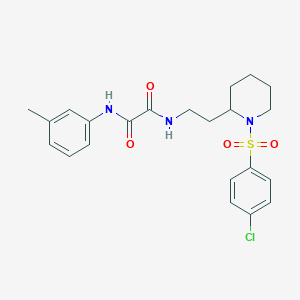

![molecular formula C17H15FN2O4S B2517589 4-fluoro-N-{[3-(4-méthoxyphényl)-5-isoxazolyl]méthyl}benzènesulfonamide CAS No. 343372-73-6](/img/structure/B2517589.png)

4-fluoro-N-{[3-(4-méthoxyphényl)-5-isoxazolyl]méthyl}benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The presence of a fluorine atom on the benzene ring and the isoxazole moiety attached to a methoxyphenyl group suggests potential for specific biochemical interactions. While the papers provided do not directly discuss this compound, they do provide insights into the behavior of structurally related sulfonamides, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of a suitable amine with a sulfonyl chloride. For example, the Schiff base derivative discussed in paper was synthesized from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde. This suggests that the synthesis of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide could similarly involve the reaction of an amine with a fluorinated benzenesulfonyl chloride in the presence of a methoxyphenyl isoxazole.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2NH2) attached to a benzene ring. The introduction of a fluorine atom, as seen in the compounds studied in paper , can significantly affect the molecular conformation and intermolecular interactions due to its electronegativity. The crystallographic analysis in paper also highlights the importance of intermolecular interactions in determining the crystal packing and stability of such compounds.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including photodecomposition as seen in paper , where sulfamethoxazole produced several photoproducts under acidic conditions. The presence of a fluorine atom and an isoxazole ring in the compound of interest may influence its reactivity and the types of reactions it can participate in, such as selective inhibition of enzymes as seen with the thiazolyl benzenesulfonamides in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by the substituents on the benzene ring and the nature of the attached heterocyclic ring. For instance, the introduction of a fluorine atom has been shown to enhance the selectivity of COX-2 inhibition in the compounds studied in paper . The spectroscopic studies in paper provide a detailed characterization of a Schiff base sulfonamide, which can be used as a reference for understanding the properties of similar compounds.

Applications De Recherche Scientifique

- Agents anti-inflammatoires : Le groupe sulfonamide dans ce composé suggère une activité anti-inflammatoire potentielle. Les chercheurs pourraient explorer ses effets sur les voies inflammatoires et évaluer son aptitude en tant que candidat médicament pour des affections comme l'arthrite ou les maladies auto-immunes .

- Agents anticancéreux : Enquêter sur son impact sur les lignées cellulaires cancéreuses. La combinaison des groupes fluoro et sulfonamide peut conduire à une cytotoxicité sélective contre des types de cancer spécifiques .

- Bloc de construction pour les hétérocycles : Le cycle oxazole dans la structure est un hétérocycle polyvalent. Les chercheurs peuvent utiliser ce composé comme matière de départ pour synthétiser des molécules plus complexes avec des activités biologiques diverses .

- Pesticides et herbicides : Enquêter sur ses effets sur les ravageurs, les insectes ou les mauvaises herbes. La structure du composé peut offrir une inhibition sélective de cibles biologiques spécifiques, ce qui le rend précieux dans la protection des cultures .

Chimie médicinale et développement de médicaments

Synthèse organique

Produits agrochimiques

Propriétés

IUPAC Name |

4-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S/c1-23-14-6-2-12(3-7-14)17-10-15(24-20-17)11-19-25(21,22)16-8-4-13(18)5-9-16/h2-10,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBNGQVAWCMHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

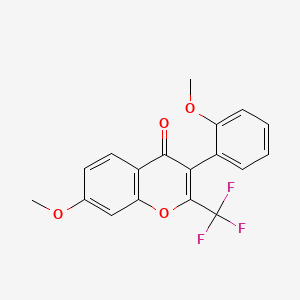

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)

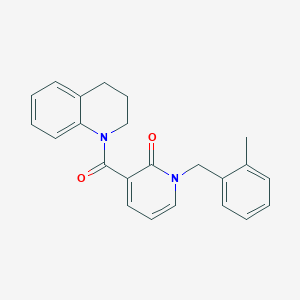

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/no-structure.png)

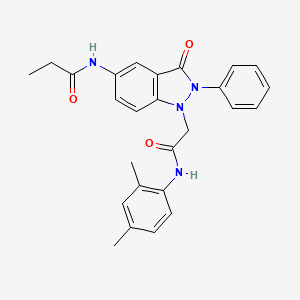

![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)

![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)

![N-[2-({2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]-2-phenylacetamide](/img/structure/B2517523.png)

![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)